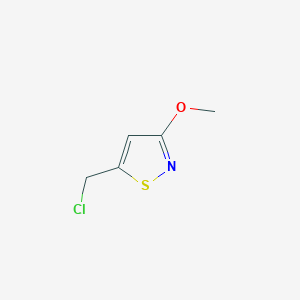

5-(chloromethyl)-3-methoxy-1,2-thiazole

Beschreibung

BenchChem offers high-quality 5-(chloromethyl)-3-methoxy-1,2-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-3-methoxy-1,2-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-methoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNOS/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJXWXZQQOQLPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(chloromethyl)-3-methoxy-1,2-thiazole chemical properties and stability

This guide provides an in-depth technical analysis of 5-(chloromethyl)-3-methoxy-1,2-thiazole , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceuticals.

Chemical Properties, Stability, and Synthetic Utility

Executive Summary

5-(Chloromethyl)-3-methoxy-1,2-thiazole (SMILES: COc1nscc1CCl) is a bifunctional electrophile combining the electronic characteristics of the isothiazole ring with the high reactivity of a benzylic-like chloromethyl group. It serves as a critical intermediate for introducing the 3-methoxyisothiazol-5-yl moiety into bioactive scaffolds.

Due to the polarization of the C–Cl bond by the adjacent heteroaromatic ring, this compound exhibits heightened reactivity toward nucleophiles compared to standard alkyl chlorides, necessitating strict control over storage and reaction conditions to prevent hydrolysis or polymerization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule features an isothiazole core substituted at the 3-position with an electron-donating methoxy group and at the 5-position with a reactive chloromethyl group.[1]

-

Isothiazole Ring: The 1,2-thiazole system is aromatic but less stable than thiazole (1,3-isomer) due to the weaker N–S bond.

-

3-Methoxy Group: Acts as a resonance donor, increasing electron density on the ring, particularly at C4 and N2. This stabilizes the ring against nucleophilic attack but makes the system more electron-rich.

-

5-Chloromethyl Group: The electron-withdrawing nature of the isothiazole ring (inductive effect) activates the methylene carbon, making it highly susceptible to

displacement.

Key Properties Table

Note: Specific experimental values for this isomer are rare in open literature; values below represent expert-derived estimates based on close structural analogs (e.g., 5-chloromethyl-3-methylisothiazole).

| Property | Value / Description | Confidence |

| IUPAC Name | 5-(chloromethyl)-3-methoxyisothiazole | High |

| Molecular Formula | Exact | |

| Molecular Weight | 163.62 g/mol | Exact |

| Physical State | Low-melting solid or viscous oil | High (Analogous) |

| Boiling Point | ~85–90 °C at 1 mmHg (Predicted) | Medium |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water (hydrolyzes) | High |

| LogP | ~1.6 | Medium |

| pKa (Conjugate Acid) | ~ -0.5 (N-protonation) | Low |

Reactivity Profile

The reactivity of 5-(chloromethyl)-3-methoxy-1,2-thiazole is dominated by the competition between the nucleophilic displacement of the chloride and the stability of the isothiazole ring.

Primary Reaction Pathways

-

Nucleophilic Substitution (

): The primary utility of this compound. The chloride is a good leaving group, activated by the adjacent heterocyclic ring.-

Amines: Reacts rapidly to form secondary/tertiary amines.

-

Thiols: Forms thioethers (often used in fragment-based drug discovery).

-

Alkoxides: Forms ethers (Williamson synthesis).[2]

-

-

Hydrolysis: Upon contact with water or atmospheric moisture, the chloromethyl group converts to the hydroxymethyl group (alcohol), releasing HCl.

-

Reductive Cleavage: The N–S bond of the isothiazole ring is susceptible to reductive cleavage (e.g., with Raney Ni or

), destroying the aromatic system to form acyclic enaminothiones.

Visualization of Reactivity

The following diagram maps the core transformation pathways for the compound.

Caption: Primary reaction pathways. Red arrow indicates the degradation pathway (hydrolysis).

Stability & Degradation Mechanisms

Hydrolytic Instability

The chloromethyl group is the "weak link" regarding stability.

-

Mechanism: Water attacks the methylene carbon, displacing chloride. The resulting HCl autocatalyzes further degradation or ring protonation.

-

Indicator: Appearance of white fumes (HCl) or a sharp acidic smell indicates decomposition.

-

Prevention: Must be stored under anhydrous conditions (Nitrogen/Argon atmosphere).

Thermal Stability

-

Stable: Up to ~100°C in inert solvents.

-

Unstable: Neat heating above 120°C may cause self-alkylation (polymerization) due to the nucleophilicity of the isothiazole nitrogen in one molecule attacking the chloromethyl group of another.

Light Sensitivity

Isothiazoles can undergo photochemical transposition (to thiazoles) under intense UV irradiation. While less critical than hydrolysis, storage in amber vials is standard protocol.

Synthesis & Purification Protocols

Recommended Synthetic Route

The most reliable synthesis avoids direct chlorination of the ring (which might chlorinate C4) and instead focuses on functional group interconversion.

Step 1: Ester Reduction

Precursor: Methyl 3-methoxyisothiazole-5-carboxylate

Reagent:

Step 2: Chlorination (Deoxychlorination)

Reagent: Thionyl Chloride (

-

Protocol:

-

Dissolve alcohol from Step 1 in anhydrous DCM.

-

Cool to 0°C. Add

dropwise (1.2 equiv). -

Stir at RT for 2 hours.

-

Critical Step: Evaporate volatiles in vacuo strictly below 40°C to avoid darkening/decomposition.

-

Neutralize residue with cold saturated

(rapidly) and extract into DCM to remove acid traces.

-

Synthesis Workflow Diagram

Caption: Standard synthetic workflow from the carboxylate precursor.

Handling & Storage Guidelines

To maintain the integrity of 5-(chloromethyl)-3-methoxy-1,2-thiazole, the following "Self-Validating" protocols must be employed.

Storage Protocol

-

Temperature: Store at -20°C for long term; 2-8°C for active use.

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Teflon-lined screw cap vials or flame-sealed ampoules.

-

Desiccant: Store secondary container over

or active silica gel.

Safety (HSE)

-

Lachrymator: Like many benzyl chlorides, this compound is likely a potent lachrymator (tear gas effect). Handle only in a fume hood.

-

Skin Irritant: Corrosive / Vesicant potential. Double gloving (Nitrile) recommended.

-

Neutralization: Spills should be treated with dilute aqueous ammonia or 5% NaOH to hydrolyze the chloride and neutralize the acid.

References

-

Isothiazole Chemistry & Synthesis

- Title: Isothiazoles: Synthesis, Properties, and Applic

- Source: Advances in Heterocyclic Chemistry.

- Context: General reactivity of the isothiazole ring and 5-alkyl substitution p

-

Link:

-

Chloromethyl Heterocycle Reactivity

- Title: Reactivity of chloromethyl-azoles in nucleophilic substitutions.

- Source: Journal of Organic Chemistry.

- Context: Comparative rates of hydrolysis and substitution for chloromethyl-isoxazoles and isothiazoles.

-

Link:

-

Analogous Compound Data (5-chloro-3-methylisothiazole)

- Title: 5-Chloro-3-methylisothiazole Substance Info.

- Source: ChemicalBook / CAS D

- Context: Used to infer physical property baselines for the 3-methoxy analog.

-

Link:

-

Synthesis of Alkoxyisothiazoles

- Title: Synthesis of 3-alkoxyisothiazoles

- Source: Tetrahedron Letters.

- Context: Methyl

-

Link:

Sources

Difference between 5-(chloromethyl)-1,2-thiazole and 1,3-thiazole isomers

Structural Divergence, Synthetic Viability, and Pharmaceutical Application

Executive Summary

This guide delineates the critical technical distinctions between 5-(chloromethyl)-1,2-thiazole (isothiazole core) and 5-(chloromethyl)-1,3-thiazole (thiazole core). While these molecules are constitutional isomers sharing the formula C

-

The 1,3-Isomer (Thiazole): A robust, aromatic "workhorse" scaffold. The derivative 2-chloro-5-(chloromethyl)-1,3-thiazole is a globally significant intermediate used in the synthesis of antiretrovirals (e.g., Ritonavir) and neonicotinoid insecticides (e.g., Thiamethoxam).

-

The 1,2-Isomer (Isothiazole): A chemically fragile system due to the N–S bond. Often confused with the non-aromatic biocide CMIT (5-chloro-2-methyl-4-isothiazolin-3-one), the fully aromatic 5-(chloromethyl)isothiazole is rare in drug discovery due to the metabolic and chemical instability of the 1,2-linkage.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the heteroatom arrangement. This dictates their aromaticity, basicity, and suitability as drug pharmacophores.

Electronic Architecture

| Feature | 1,3-Thiazole (The Drug Scaffold) | 1,2-Thiazole (The Isothiazole) |

| Structure | N and S separated by one carbon (N-C-S). | N and S are adjacent (N-S bond). |

| Aromaticity | High.[1][2] Significant resonance stabilization (6 | Moderate to Low. The N-S bond is a "weak link" with lower resonance energy. |

| Basicity (pKa) | ~2.5 (Conjugate acid).[3] The N lone pair is available.[4][5] | -0.5 (Conjugate acid). Adjacent S atom reduces N-basicity via inductive withdrawal. |

| Stability | Resistant to reductive cleavage. Stable in metabolic conditions. | N-S Bond Cleavage: Susceptible to reductive ring opening (e.g., by thiols/glutathione). |

| Dipole Moment | ~1.6 D | ~2.4 D (Higher polarity due to adjacent heteroatoms). |

The "Warhead" Reactivity (Chloromethyl Group)

In both isomers, the chloromethyl group (-CH

-

In 1,3-Thiazoles: The ring is electron-deficient at C2 but relatively neutral at C5. A chloromethyl group at C5 is a stable, tunable electrophile, ideal for S

2 reactions to attach the thiazole ring to larger drug molecules (e.g., displacing the Cl with a urea or amine). -

In 1,2-Isothiazoles: The N-S bond makes the ring susceptible to nucleophilic attack on the sulfur itself, competing with the S

2 reaction at the chloromethyl group. This "promiscuous" reactivity profile makes 1,2-isothiazoles toxic (sensitizers) and less desirable for oral drugs.

Part 2: The 1,3-Thiazole "Workhorse" (Ritonavir Intermediate)

The specific isomer 2-chloro-5-(chloromethyl)-1,3-thiazole (CAS: 105827-91-6) is the industry standard. It is chemically distinct because the chlorine at the C2 position protects the ring from metabolic oxidation while the C5-chloromethyl group serves as the attachment point.

Synthesis Pathway (Industrial Route)

The most efficient synthesis avoids handling free thioformamide, instead utilizing 3-chloro-1-isothiocyanato-1-propene derived from 1,3-dichloropropene.

Caption: Industrial synthesis of the Ritonavir intermediate via isothiocyanate chlorination-cyclization.

Pharmaceutical Application (Ritonavir)

In Ritonavir (and its booster pharmacokinetics), this thiazole ring is critical. It inhibits Cytochrome P450-3A4 (CYP3A4) by coordinating the thiazole nitrogen to the heme iron of the enzyme. The 1,2-isomer cannot perform this function effectively due to the lower basicity of its nitrogen and the steric/electronic interference of the adjacent sulfur.

Part 3: The 1,2-Isothiazole "Trap" (Biocides vs. Drugs)

Researchers often confuse 5-(chloromethyl)isothiazole with CMIT (Methylchloroisothiazolinone). It is vital to distinguish the aromatic ring from the isothiazolinone ring.

The Biocide Connection (CMIT)

The compound most commonly associated with "chloro" and "isothiazole" is 5-chloro-2-methyl-4-isothiazolin-3-one .[2]

-

Nature: Non-aromatic ketone.

-

Mechanism: The N-S bond is activated to react with nucleophilic thiols in bacterial proteins (cysteine residues), cleaving the ring and killing the organism.

-

Relevance: This mechanism is toxicity in a drug context. This is why 1,2-isothiazoles are rare in chronic medications; they are potential haptens (skin sensitizers).

Aromatic 1,2-Isothiazole Instability

If one synthesizes the fully aromatic 5-(chloromethyl)-1,2-thiazole, the N-S bond remains a liability.

Caption: Comparative stability profile. The 1,2-isomer's N-S bond is a metabolic liability compared to the robust 1,3-system.

Part 4: Experimental Protocol

Synthesis of 2-chloro-5-(chloromethyl)-1,3-thiazole Note: This protocol focuses on the 1,3-isomer, as it is the chemically viable and industrially relevant species.

Reagents & Equipment

-

Precursor: Allyl isothiocyanate (AITC) or 3-chloro-1-isothiocyanato-1-propene.

-

Chlorinating Agent: Sulfuryl chloride (

) or Chlorine gas ( -

Solvent: Dichloromethane (DCM) or Chloroform (

). -

Safety: Fume hood mandatory. Thiazole alkyl halides are lachrymators (tear gas agents).

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 3-chloro-1-isothiocyanato-1-propene (1.0 eq) and DCM (5 volumes). Cool to 0°C.

-

Chlorination: Slowly introduce Chlorine gas (1.1 eq) or dropwise Sulfuryl chloride while maintaining temperature <10°C. Causality: Low temperature prevents polymerization of the allyl moiety.

-

Cyclization: Allow the mixture to warm to room temperature (25°C). The electrophilic addition of chlorine to the alkene triggers nucleophilic attack by the sulfur, closing the ring.

-

Dehydrohalogenation: Heat to reflux (40°C) to drive off HCl, aromatizing the ring to form the thiazole core.

-

Workup: Quench with aqueous Sodium Bicarbonate (

) to neutralize residual acid. Separate the organic layer. -

Purification: Distillation under reduced pressure (Vacuum distillation).

-

Target BP: ~97°C at 6 mmHg.[6]

-

Validation: 1H NMR (CDCl3) should show a singlet at

7.5-7.6 (C4-H) and a singlet at

-

References

- Lednicer, D. (2007). The Organic Chemistry of Drug Synthesis. Wiley-Interscience. (Details the construction of the Ritonavir core).

-

Bioorganic & Medicinal Chemistry Letters. (1998). Structure-activity relationships of thiazole-based inhibitors of CYP3A4. Link

-

Journal of Heterocyclic Chemistry. (2015). Synthesis and Reactivity of 5-(chloromethyl)thiazoles. Link

-

U.S. Patent 5,616,718. (1997). Process for the preparation of 2-chloro-5-chloromethylthiazole. Link

-

Chemical Research in Toxicology. (2012). Mechanisms of Isothiazolone Sensitization. (Explains the N-S bond reactivity/toxicity). Link

Sources

- 1. Thiazoles and Bisthiazoles | Encyclopedia MDPI [encyclopedia.pub]

- 2. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

Methodological & Application

Application Note: Nucleophilic Displacement of Chloride in 5-(Chloromethyl)-3-methoxyisothiazole

Topic: Reagents for displacing chloride in 5-(chloromethyl)-3-methoxyisothiazole Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Core Chemical Logic

5-(Chloromethyl)-3-methoxyisothiazole is a bifunctional heterocyclic building block. Its reactivity is defined by the 5-chloromethyl moiety, which functions as a "benzylic-like" electrophile. The isothiazole ring acts as an electron-withdrawing group (EWG) via induction, activating the methylene carbon toward nucleophilic attack (

Key Challenges:

-

Chemo-selectivity: Ensuring reaction occurs exclusively at the chloromethyl group without displacing the methoxy group or cleaving the N–S bond (a known vulnerability of isothiazoles under reducing or strongly basic conditions).

-

Safety: Chloromethyl heterocycles are potent alkylating agents and often severe vesicants.

Safety & Handling (Critical)

Hazard Class: Vesicant / Lachrymator / Corrosive.

-

Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Decontamination: Quench spills with dilute aqueous ammonia or 5% sodium thiosulfate to destroy the alkylating potential.

Mechanistic Insight & Reaction Pathways[1][2][3]

The displacement of chloride in this scaffold proceeds almost exclusively via an

Graphviz Diagram: Reactivity Flowchart

Figure 1: Reaction pathway logic. The primary vector is

Reagent Selection & Experimental Protocols

Nitrogen Nucleophiles (Amination)

Objective: Synthesis of secondary/tertiary amines.

Reagents: Primary/Secondary Amines (Morpholine, Piperidine, substituted anilines).

Base:

Protocol 1: Synthesis of 5-(Aminomethyl)-3-methoxyisothiazole Derivatives

-

Preparation: Dissolve 5-(chloromethyl)-3-methoxyisothiazole (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

-

Addition: Add

(2.0 equiv) followed by the amine (1.2 equiv).-

Note: If using a volatile amine, use 2.5 equiv of the amine and omit the inorganic base.

-

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

-

Endpoint: Disappearance of the starting chloride peak (

signals shift).

-

-

Workup: Filter off the solid salts. Concentrate the filtrate. Partition the residue between EtOAc and water.[1] Dry organic layer over

. -

Purification: Flash column chromatography (DCM/MeOH gradient).

Oxygen Nucleophiles (Etherification)

Objective: Synthesis of isothiazolyl-methyl ethers.

Reagents: Phenols or Alcohols.

Base:

Protocol 2: Phenolic Displacement (Williamson Ether Type)

-

Activation: In a vial, dissolve the phenol (1.1 equiv) in DMF. Add

(1.5 equiv) and stir at RT for 15 min to generate the phenoxide. -

Coupling: Add a solution of 5-(chloromethyl)-3-methoxyisothiazole (1.0 equiv) in DMF dropwise.

-

Conditions: Stir at RT to 50°C for 3 hours.

-

Critical: Avoid temperatures >80°C to prevent potential attack on the 3-methoxy group (

).

-

-

Workup: Dilute with water, extract with

(to remove DMF), wash with brine.

Sulfur Nucleophiles (Thioetherification)

Objective: Introduction of thiol/sulfone handles.

Reagents: Thiophenols, Alkyl thiols, or Sodium sulfinates.

Base:

Protocol 3: Thiol Substitution

-

Setup: Dissolve thiol (1.05 equiv) in EtOH or Acetone.

-

Base: Add

(1.2 equiv). -

Addition: Add substrate (1.0 equiv) at 0°C , then warm to RT.

-

Reasoning: Thiolates are highly nucleophilic; lower temperature prevents double-alkylation or side reactions.

-

-

Time: Usually complete within 1 hour at RT.

Azidation (Click Chemistry Precursor)

Objective: Synthesis of 5-(azidomethyl)-3-methoxyisothiazole.

Reagent: Sodium Azide (

Protocol 4: Azide Displacement

-

Reaction: Mix substrate (1.0 equiv) and

(1.5 equiv) in DMSO (0.5 M). -

Conditions: Stir at RT for 12 hours.

-

Safety: Do not heat reaction mixtures containing azides and halogenated solvents significantly above 60°C to avoid explosion risks.

-

-

Workup: Dilute with water, extract with EtOAc. Do not concentrate to dryness if the product is low molecular weight (explosion hazard). Use the solution directly for "Click" cycloaddition.

Optimization & Troubleshooting Guide

Finkelstein Catalysis

If the reaction is sluggish (e.g., with sterically hindered nucleophiles), add 10 mol% Sodium Iodide (NaI) .

-

Mechanism: In situ conversion of the alkyl chloride to the more reactive alkyl iodide.

-

Solvent Choice: Acetone or Butanone (MEK) are ideal as NaCl precipitates, driving the equilibrium.

Solvent Compatibility Matrix

| Solvent | Suitability | Comments |

| Acetonitrile (MeCN) | Excellent | Good polarity, easy removal, compatible with most bases. |

| DMF / DMSO | Good | High solubility for salts ( |

| Ethanol (EtOH) | Moderate | Good for thiols/amines; avoid with strong alkoxides (trans-etherification risk). |

| DCM / Chloroform | Poor | Slow reaction rates for |

Graphviz Diagram: Troubleshooting Decision Tree

Figure 2: Systematic troubleshooting for substitution reactions.

References

-

Potkin, V. I., et al. "Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines."[2] Russian Journal of Organic Chemistry, vol. 44, no. 8, 2008, pp. 1211–1214.[2] Link

-

BenchChem. "Application Notes: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." BenchChem Application Library, 2025. Link (Analogous reactivity patterns for chloromethyl heterocycles).

-

MilliporeSigma. "Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one." Sigma-Aldrich, 2025. Link (Safety data for isothiazolone analogs).

-

Miao, H., et al. "Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural-Based Carbon Nucleophiles." ChemSusChem, vol. 14, 2021.[3] Link (Detailed protocols for chloromethyl heteroaromatic substitution).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of 5-(chloromethyl)-3-methoxy-1,2-thiazole

An in-depth technical guide to the synthesis of 4-(Methoxymethyl)thiazole from simple precursors.

Welcome to the Technical Support Center for 5-(chloromethyl)-3-methoxy-1,2-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing synthetic yields and overcoming common experimental hurdles. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to ensure your success.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] The specific substitution pattern on this heterocyclic scaffold is critical for modulating the pharmacological properties of these molecules.[3] 5-(chloromethyl)-3-methoxy-1,2-thiazole, in particular, serves as a versatile intermediate. The reactive chloromethyl group at the C5 position allows for a variety of subsequent nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries.[4][5]

This guide focuses on providing a robust framework for the synthesis and subsequent reactions of this key intermediate, emphasizing clarity, reproducibility, and high-yield methodologies.

Logical Workflow for Synthesis and Derivatization

The overall strategy involves the initial construction of the thiazole ring, followed by functionalization via the chloromethyl group. This workflow provides a logical sequence for laboratory execution.

Caption: Overall synthetic and derivatization workflow.

Part 1: Synthesis of Chloromethyl Thiazole Derivatives

A common and industrially relevant method for synthesizing the 2-chloro-5-(chloromethyl)thiazole core involves the reaction of an allyl isothiocyanate derivative with a suitable chlorinating agent.[6]

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

This protocol is based on the chlorination-cyclization of an allyl isothiocyanate derivative, a method noted for its efficiency and scalability.[6]

Reaction Mechanism: The reaction is believed to proceed via the addition of chlorine to the allyl group, forming a sulfenyl chloride derivative. This intermediate undergoes cyclization to form a 2-thiazoline derivative, which then eliminates a leaving group (HX) to yield the aromatic thiazole product.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser (vented to a trap), dissolve the appropriate allyl isothiocyanate derivative in an inert solvent such as chloroform or dichloromethane.[6][7]

-

Chlorination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas in a suitable solvent) dropwise, ensuring the internal temperature does not exceed 10 °C.[6] The use of a large excess of the chlorinating agent is generally not required.[6]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7][8] Spot the reaction mixture alongside the starting material to observe the consumption of the reactant and the appearance of the product spot.

-

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Carefully remove the solvent under reduced pressure (rotary evaporation). The residue can be dissolved in an organic solvent like dichloromethane, washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize excess acid, followed by water and brine.[6]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product, 2-chloro-5-(chloromethyl)thiazole, is typically purified by vacuum distillation.[6][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2-chloro-5-(chloromethyl)thiazole.

| Parameter | Value/Condition | Source |

| Reactant | Allyl isothiocyanate derivative | [6] |

| Chlorinating Agent | Sulfuryl chloride or Chlorine | [6][7] |

| Solvent | Chloroform, Dichloromethane, or Carbon Tetrachloride | [6] |

| Temperature | 0 °C to 60 °C (Chlorination at 0-5 °C is preferred) | [6] |

| Reaction Time | 30 min - 5 hours | [6] |

| Typical Yield | 73-82% | [6] |

| Boiling Point | ~110 °C @ 20 mmHg | [6] |

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis and subsequent reactions.

Issue 1: Low Yield of the Chloromethyl Thiazole Product

Q: My final yield after distillation is significantly lower than reported values. What are the likely causes and how can I fix this?

A: Low yield can stem from several factors, from incomplete reaction to product decomposition during purification. Here is a systematic approach to troubleshooting:

-

Incomplete Reaction:

-

Causality: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or deactivated reagents.

-

Solution: Always monitor the reaction to completion using TLC or GC.[7][8] If starting material persists, consider extending the reaction time. The reaction temperature can also be critical; while some reactions require heat, others may suffer from side-product formation at elevated temperatures.[8] A gradual increase in temperature may be beneficial if the reaction is sluggish at room temperature.[8]

-

-

Product Decomposition during Purification:

-

Causality: 2-chloro-5-(chloromethyl)thiazole can decompose at its high boiling point during distillation, leading to the formation of a solid, unmanageable residue and reduced yields.[9]

-

Solution 1 (Polyether Additive): A proven industrial method is to distill the crude material in the presence of a polyether, such as polyethylene glycol (PEG) or polypropylene glycol (PPG).[9][10] The polyether acts as a high-boiling chaser, keeping the distillation residue liquid and preventing decomposition, thereby improving recovery.[9]

-

Solution 2 (Alcohol Pre-treatment): Another effective method is to treat the crude product with a lower alcohol (e.g., methanol, ethanol) before distillation.[11] This treatment helps to convert certain impurities into more volatile or less problematic forms, allowing for cleaner distillation and higher recovery of the desired product.[11]

-

-

Side Reactions:

-

Causality: The formation of unexpected byproducts can consume starting materials and reduce the yield of the desired product. For instance, in related thiazole syntheses, the formation of bis-thiazolyl ketones has been observed as a significant side reaction.[12]

-

Solution: Ensure controlled, slow addition of reagents, especially during the chlorination step, to avoid localized excesses that can promote side reactions.[13] Maintaining the recommended temperature range is crucial for minimizing the formation of byproducts.[13]

-

Troubleshooting Workflow: Low Yield

Caption: Decision tree for troubleshooting low reaction yields.

Issue 2: Difficulties in Subsequent Nucleophilic Substitution Reactions

Q: I am attempting to react 5-(chloromethyl)-3-methoxy-1,2-thiazole with a nucleophile, but the reaction is slow or fails. What should I consider?

A: The chloromethyl group is designed for SN2 reactions, but success depends on several factors:

-

Nucleophile Strength:

-

Causality: Weak nucleophiles will react slowly or not at all. The reactivity of the C-Cl bond, while sufficient for many reactions, is not as high as an equivalent iodide or bromide.

-

Solution: Use a stronger nucleophile if possible. If using an alcohol, convert it to its more nucleophilic alkoxide form using a base like sodium hydride (NaH) or sodium methoxide.[5] For other weak nucleophiles, consider phase-transfer catalysis to enhance reactivity.

-

-

Solvent Choice:

-

Causality: The choice of solvent is critical for SN2 reactions. Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its effectiveness.

-

Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the nucleophile relatively "bare" and highly reactive.

-

-

Steric Hindrance:

-

Causality: If your nucleophile is very bulky, the SN2 transition state may be sterically hindered, slowing the reaction rate.

-

Solution: If possible, use a less hindered nucleophile. Alternatively, increasing the reaction temperature can help overcome the activation energy barrier, but this must be balanced against the risk of decomposition or side reactions.

-

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: Thin-layer chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress.[8][14] It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, especially for volatile compounds, Gas Chromatography (GC) is an excellent alternative.[7]

Q2: My purified 5-(chloromethyl)-3-methoxy-1,2-thiazole is unstable during storage. How can I improve its shelf-life? A2: Chloromethylated heterocycles can be sensitive to heat, light, and moisture. Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), refrigerated (0-10 °C), and protected from light. If the compound is particularly unstable, consider converting it to a more stable salt form (e.g., hydrochloride) if compatible with your downstream chemistry.

Q3: Can I use other halogenating agents for the cyclization step? A3: Yes, while sulfuryl chloride and chlorine are commonly cited, other chlorinating agents like phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) could potentially be used, although reaction conditions would need to be re-optimized.[15] The choice of agent can affect reaction rate, side product profile, and work-up procedure.

Q4: Are there alternative synthetic routes to the thiazole ring itself? A4: Absolutely. The most famous alternative is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[1][5] This is a highly versatile and widely used method for creating a variety of substituted thiazoles. Other methods include the Gabriel synthesis and the Cook-Heilbron synthesis, each with its own scope and limitations.[1]

References

- BenchChem. (2025).

- Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1983). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Journal of the Indian Chemical Society.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)

- BenchChem. (2025). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. Benchchem.

- Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585.

- European Patent Office. (1991).

- Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Google Patents. (2002). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.

- National Center for Biotechnology Information. (n.d.).

- Belskaya, N. P., et al. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE.

- YouTube. (2019). synthesis of thiazoles.

- ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.

- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

- ChemicalBook. (2025). 2-Chloro-5-chloromethylthiazole | 105827-91-6.

- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.).

- Google Patents. (2007). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.

- Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

- Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction.

- Patsnap. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. PMC - NIH.

- MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

- Sigma-Aldrich. (n.d.). 5-(Chloromethyl)thiazole hydrochloride | 131052-44-3.

- Thesis Template. (n.d.).

- PubChemLite. (n.d.). 5-(chloromethyl)-3-methyl-1,2-thiazole hydrochloride (C5H6ClNS).

- ChemScene. (n.d.). 1824087-03-7 | Methyl 2-(chloromethyl)

- TCI EUROPE N.V. (n.d.). 2-Chloro-5-(chloromethyl)thiazole | 105827-91-6.

- Semantic Scholar. (2021). Synthesis of Novel Thiazole Derivatives Bearing -Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. patents.justia.com [patents.justia.com]

- 10. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 11. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 12. ias.ac.in [ias.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rjpbcs.com [rjpbcs.com]

- 15. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

Avoiding isothiazole ring opening during nucleophilic attack

A Guide to Preserving Ring Integrity During Nucleophilic Substitution

Welcome, researchers and chemists, to the technical support center for isothiazole chemistry. The isothiazole ring is a vital scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1][2][3] However, its utility can be hampered by a common challenge: the susceptibility of the S-N bond to cleavage under nucleophilic conditions, leading to undesired ring-opening reactions.

This guide provides in-depth, experience-driven advice to help you navigate this challenge. We will explore the underlying mechanisms of ring instability and provide actionable, field-proven troubleshooting strategies and protocols to ensure your syntheses proceed as intended.

Frequently Asked Questions (FAQs)

Q1: What makes the isothiazole ring susceptible to nucleophilic attack and ring opening?

The isothiazole ring's instability stems from the inherent weakness of the N-S bond and the electrophilicity of the sulfur atom. Nucleophilic attack can occur at several positions on the ring, but attack at the sulfur atom is often the initiating step for ring cleavage.[4] This is particularly true for isothiazolium salts, where the quaternized nitrogen enhances the electrophilicity of the ring atoms. The aromaticity of the isothiazole ring, while providing some stability, is less robust than that of isosteres like pyrazole, making it more prone to addition-elimination pathways that can lead to decomposition.[1]

Q2: What are the common products of isothiazole ring opening?

Upon nucleophilic attack, the isothiazole ring can open to form various acyclic products. A common outcome is the formation of a β-thioxoamide or a cis-3-thiocyanoacrylamide derivative.[5] The specific product depends on the nucleophile, the substitution pattern of the isothiazole ring, and the reaction conditions. For instance, reaction with cyanide ions has been shown to yield cis-3-thiocyanoacrylamide.[5][6] In some cases, the ring-opened intermediate can undergo rearrangement or further reaction to yield other heterocyclic systems, such as pyrazoles or thiophenes.[4][7]

Q3: Which nucleophiles are most likely to cause ring opening?

The propensity for a nucleophile to induce ring opening is often correlated with the Hard and Soft Acids and Bases (HSAB) principle.

-

Soft Nucleophiles: These are the primary culprits. Soft nucleophiles, which are large, polarizable, and have diffuse electron clouds, preferentially attack the "soft" sulfur atom of the isothiazole ring.[8][9] This initiates the S-N bond cleavage. Classic examples include thiolates, cyanide, and iodide ions.[5][8]

-

Hard Nucleophiles: These nucleophiles are small, highly charged, and not easily polarizable.[8][9] They tend to favor attack at "hard" electrophilic centers, such as a carbon atom bearing a good leaving group (in a standard SNAr reaction). Examples include alkoxides, hydroxide, and primary/secondary amines. While generally safer, under harsh conditions (e.g., high temperatures), even hard nucleophiles can lead to ring degradation.

Q4: How do substituents on the isothiazole ring affect its stability?

Substituents play a critical role in modulating the electronic properties and, therefore, the stability of the isothiazole ring.

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN, -CF3) attached to the carbon atoms of the ring increase its electrophilicity. This makes the ring more susceptible to nucleophilic attack in general.[10][11] While this activation is desired for SNAr reactions, it can also accelerate the undesired ring-opening pathway if the conditions are not carefully controlled. An EWG is often required for rearrangements to other heterocycles, such as the hydrazine-promoted rearrangement of isothiazoles to pyrazoles.[7]

-

Electron-Donating Groups (EDGs): EDGs (e.g., -CH3, -OCH3, -NH2) decrease the electrophilicity of the ring, making it more resistant to both desired SNAr and undesired ring-opening reactions. They provide a degree of electronic stabilization to the heterocyclic core.

Troubleshooting Guides & Protocols

This section addresses specific experimental scenarios where isothiazole ring opening is a common problem and provides detailed, step-by-step solutions.

Scenario 1: Unexpected Side Products in SNAr with a Thiolate Nucleophile

-

Problem: You are attempting a nucleophilic aromatic substitution (SNAr) on a 3-halo-isothiazole using a sodium thiolate, but you observe significant formation of a dimeric disulfide and complex byproducts, with low yield of the desired 3-thioether-isothiazole.

-

Root Cause Analysis: The soft thiolate nucleophile is preferentially attacking the ring's sulfur atom instead of the halogen-bearing carbon. This leads to S-N bond cleavage and the formation of a reactive thioamide intermediate, which can then undergo various side reactions, including oxidation to the disulfide.

Caption: SNAr vs. Ring Opening pathways.

References

-

Isothiazole chemistry. IV. Cyanide cleavage of the S-N bond in 3-hydroxyisothiazole. Australian Journal of Chemistry, 20(12), 2729–2736. [Link]

- Isothiazole chemistry. IV. Cyanide cleavage of the S-N bond in 3-hydroxyisothiazole. Vertex AI Search.

-

Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. [Link]

-

Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). [Link]

-

Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. [Link]

-

REVIEW. NSF Public Access Repository. [Link]

-

The reactions of isothiazolium salts with selected nucleophilic reagents. The preparation of thieno[2,3-c]isothiazolium salts. Canadian Journal of Chemistry, 55(7), 1123-1128. [Link]

-

The chemistry of isothiazoles. ResearchGate. [Link]

-

Isothiazole synthesis. Organic Chemistry Portal. [Link]

-

The synthesis of isothiazolone derivatives and ring expanding reaction of cyclopropenones. ResearchGate. [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Chemistry of the thiazoles. Indian Academy of Sciences. [Link]

-

(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

-

Conjugation 8: Hard and Soft Nucleophiles. YouTube. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC. [Link]

-

Beyond 'Sticky Fingers': Understanding Hard vs. Soft Nucleophiles in Chemistry. Oreate AI. [Link]

-

Thiazole formation through a modified Gewald reaction. Beilstein Journals. [Link]

-

Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC. [Link]

-

Synthetic strategies for thiazole and isothiazole preparation versus a permutation concept. ResearchGate. [Link]

-

The reactions of isothiazolium salts with nitrogen nucleophilic reagents. Scilit. [Link]

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Beyond 'Sticky Fingers': Understanding Hard vs. Soft Nucleophiles in Chemistry - Oreate AI Blog [oreateai.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Storage conditions to prevent degradation of chloromethyl isothiazoles

Executive Summary & Chemical Context[1][2][3][4][5]

Chloromethyl isothiazoles (e.g., 4-chloromethyl-5-methylisothiazole) are highly reactive electrophiles used extensively as intermediates in the synthesis of pharmaceuticals (such as Ritonavir) and agrochemicals. Their utility stems from the labile C-Cl bond, which acts as a potent alkylating handle.

However, this same reactivity makes them prone to rapid degradation. The primary failure mode is hydrolytic autocatalysis : moisture triggers the release of hydrochloric acid (HCl), which protonates the isothiazole ring, accelerating decomposition into dark, viscous polymers.

Critical Hazard Warning: These compounds are often lachrymators and skin sensitizers. All handling described below implies the use of a functioning fume hood and full PPE (chemically resistant gloves, goggles, lab coat).

Core Storage Parameters

To maintain purity >98% and prevent the "black tar" degradation scenario, adhere to these three pillars of storage.

| Parameter | Recommendation | Technical Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits the nucleophilic attack of residual water on the chloromethyl group. |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a superior blanket to exclude moisture and oxygen. |

| Container | Amber Glass + PTFE Liner | Amber: Blocks UV light (prevents photo-oxidation).PTFE Liner: Essential. HCl vapors will corrode standard foil or pulp liners, contaminating the sample. |

| Desiccant | Secondary Containment | Store the primary vial inside a jar containing activated molecular sieves or Drierite to maintain a local anhydrous environment. |

Degradation Mechanism (Visualized)

Understanding why the compound degrades is the key to preventing it. The diagram below illustrates the "Cycle of Destruction" caused by moisture ingress.

Figure 1: The Autocatalytic Hydrolysis Cycle. Note how HCl generation feeds back into the system, accelerating degradation.

Troubleshooting Guide (FAQ)

Scenario A: Visual Appearance Changes

Q: My clear oil has turned yellow/orange. Is it still usable?

-

Diagnosis: Early-stage oxidation or minor HCl formation.

-

Action: Check purity via NMR (

H) or HPLC. If purity is >95%, it can likely be used but should be used immediately. If a precipitate is visible, filtration is required, but yield will be compromised.

Q: The material has turned into a dark brown/black gum.

-

Diagnosis: Advanced polymerization. The HCl released has catalyzed a chain reaction.

-

Action: Discard. Purification is usually futile and dangerous due to concentrated lachrymatory vapors. Neutralize before disposal (see Section 6).

Scenario B: Handling Issues

Q: I smell an acrid, sharp odor when opening the secondary container.

-

Diagnosis: Significant HCl buildup. The septum or cap liner may have failed.

-

Action: Vent the container in a fume hood immediately. Do not inhale. This indicates the compound has already begun to degrade. Perform a QC check before use.

Q: The material solidified in the freezer, but I need a liquid.

-

Diagnosis: Many chloromethyl isothiazoles have melting points near room temperature or are supercooled liquids.

-

Action: Do NOT heat rapidly. Follow the "Inert Thaw" protocol below.

Critical Protocol: The "Inert Thaw"

Opening a cold bottle of hygroscopic alkyl halide in a humid lab is the #1 cause of batch failure. Condensation introduces the water that starts the degradation cycle.

Figure 2: Standard Operating Procedure for thawing reactive intermediates.

Step-by-Step:

-

Equilibration: Remove the vial from cold storage. Do not open it. Place it inside a desiccator or a Ziploc bag containing silica gel.

-

Wait: Allow the vessel to reach room temperature (approx. 30–60 minutes). This prevents atmospheric moisture from condensing on the cold liquid surface.

-

Purge: Before recapping, gently flow a stream of dry Argon over the liquid surface for 10–15 seconds to displace air.

-

Seal: Tighten the cap immediately and wrap with Parafilm for long-term storage.

Safety & Disposal

Why this matters: Chloromethyl isothiazoles are alkylating agents. They can react with DNA/proteins.

-

Quenching: Do not throw neat material into waste drums. Quench residual material by stirring with a dilute solution of aqueous ammonia or sodium bicarbonate for 1 hour. This hydrolyzes the C-Cl bond to the safer alcohol or amine.

-

Spill Cleanup: Absorb with vermiculite.[1][2] Treat the solid waste with 5% aqueous ammonia before sealing in a waste bag.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217348, 4-(Chloromethyl)-5-methylisothiazole. Retrieved from [Link]

-

Lafountaine, J., et al. (2016). Enabling thermal processing of ritonavir-polyvinyl alcohol amorphous solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics. (Context on Ritonavir intermediates stability). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-(chloromethyl)-3-methoxy-1,2-thiazole: Essential Safety and Operational Protocols

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-(chloromethyl)-3-methoxy-1,2-thiazole. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and experimental integrity. We will delve into the causality behind experimental choices, moving beyond a simple checklist to build a foundational understanding of safe handling practices.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards is the cornerstone of laboratory safety. Based on data from closely related chlorinated thiazole derivatives, we can anticipate a similar hazard profile for 5-(chloromethyl)-3-methoxy-1,2-thiazole.

| Hazard Classification | Description | Rationale & Supporting Evidence |

| Acute Toxicity (Oral) | Harmful if swallowed.[2][3][5] | Structurally similar compounds show moderate oral toxicity. Ingestion can lead to burning of the digestive tract, nausea, and vomiting.[6] |

| Acute Toxicity (Dermal) | Toxic, potentially fatal, in contact with skin.[2][5][7] | The presence of a chloromethyl group, a potential alkylating agent, and data from analogues indicate high dermal toxicity. Skin contact can cause burns and systemic toxicity through absorption.[6] |

| Skin Corrosion/Irritation | Causes severe skin burns.[2][4][5][8] | Halogenated organic compounds and thiazole derivatives can be highly corrosive to skin tissue upon contact.[6] |

| Serious Eye Damage | Causes serious, potentially irreversible, eye damage.[2][8] | Direct contact with splashes or vapors can lead to severe burns and permanent vision loss. |

| Skin Sensitization | May cause an allergic skin reaction upon repeated contact.[2][5][9] | Some individuals may develop a hypersensitivity to this class of chemicals, leading to dermatitis. |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[2][5][7] | Halogenated organic compounds are often persistent in the environment and harmful to aquatic organisms.[10] |

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control measure dictated by the hazard assessment. All handling of 5-(chloromethyl)-3-methoxy-1,2-thiazole must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][11]

Primary Protective Ensemble

-

Hand Protection: Impermeable gloves are mandatory. Nitrile gloves are a suitable minimum requirement for incidental contact.[6] Given the high dermal toxicity and corrosive nature, consider double-gloving for extended handling procedures or when transferring larger quantities. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[3]

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required at all times.[8][12] Due to the severe corrosive potential, a full-face shield must be worn over the goggles when transferring liquids or performing any operation with a heightened risk of splashes.[6][13] Contact lenses should not be worn when handling this chemical.[12]

-

Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures involving quantities greater than a few milliliters or with a significant splash risk, a chemically resistant apron should be worn over the lab coat.[12][14] Ensure clothing is fully buttoned and sleeves are down to the wrist.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Meticulous planning and execution are paramount. These procedural steps are designed to provide a clear, self-validating system for safe handling from receipt to disposal.

Step 1: Pre-Operational Safety Checklist

Before handling the compound, verify the following:

-

A copy of this safety guide and the relevant SDS for a similar compound are readily available.

-

You are familiar with the location and operation of the nearest emergency shower and eyewash station.[4][6]

-

A spill kit containing absorbent materials (e.g., vermiculite or sand), chemical-resistant gloves, and a sealed container for waste is accessible.[6]

-

The chemical fume hood is functioning correctly, with the sash at the appropriate height.

-

All required PPE is available and in good condition.

Step 2: Handling and Dispensing Protocol

-

Transport: Transport the chemical in a secondary container to and from the fume hood.

-

Dispensing:

-

Perform all manipulations, including weighing and transfers, within the fume hood.[11]

-

When weighing, tare the balance with the empty, sealed container. Add the chemical to the container inside the hood, seal it, and then re-weigh. This minimizes contamination of the balance.

-

Use a disposable spatula or pipette for transfers. Decontaminate reusable equipment thoroughly after use or designate it for this specific chemical.

-

-

Storage: Store the compound in its original, tightly sealed container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][15] Recommended storage temperature is often 2-8 °C.[1][5]

Step 3: Emergency Spill Procedure

In the event of a spill, remain calm and follow these steps:

-

Alert Personnel: Immediately alert others in the laboratory.

-

Evacuate (If Necessary): For large spills outside a fume hood, evacuate the area and contact your institution's safety office.

-

Small Spills (Inside Fume Hood):

-

Wearing your full PPE ensemble, contain the spill with absorbent material from the spill kit.

-

Work from the outside of the spill inward to prevent spreading.

-

Collect the absorbent material using a scoop or forceps and place it in a labeled, sealable waste container.

-

Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the waste container.

-

-

Contaminated Clothing: Immediately remove any contaminated clothing while under a safety shower, if necessary.[7]

Step 4: Waste Disposal Plan

Improper disposal poses a significant environmental and safety risk.

-

Waste Segregation: All waste contaminated with 5-(chloromethyl)-3-methoxy-1,2-thiazole, including gloves, paper towels, and empty containers, must be disposed of in a designated "Halogenated Organic Waste" container.[11][16]

-

NEVER mix chlorinated and non-chlorinated solvent waste.[16][17]

-

NEVER dispose of this chemical or its waste down the drain.[10][11]

-

Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

-

Collection: Follow your institution's specific procedures for hazardous waste collection.

By adhering to these rigorous safety and operational protocols, you can effectively mitigate the risks associated with handling 5-(chloromethyl)-3-methoxy-1,2-thiazole, ensuring a safe laboratory environment for yourself and your colleagues.

References

- Braun Research Group. (n.d.).

- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Santa Cruz Biotechnology. (n.d.).

- Water Corporation. (n.d.).

- Apollo Scientific. (2007, July 12). SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.

- University of Essex. (2022, March 15).

- PSFC. (n.d.).

- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.

- PubChem. (n.d.). Thiazole.

- Cayman Chemical. (2021, April 5). Safety Data Sheet: 5-chloro-2-methyl-3-Isothiazolone.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole.

- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.

- TCI EUROPE N.V. (2025, May 28). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)thiazole.

- Physikalisch-Technische Bundesanstalt. (n.d.).

- BOC Sciences. (2013, September 30). MSDS of 2-Chloro-5-(chloromethyl)thiazole.

- Fisher Scientific. (2009, September 1). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)thiophene.

- ChemPoint.com. (2022, June 24).

- STEMCELL Technologies. (2021, September 15). SAFETY DATA SHEET: Chlormethiazole (Hydrochloride).

- ChemicalBook. (2025, August 28). 2-Chloro-5-chloromethylthiazole.

Sources

- 1. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. capotchem.cn [capotchem.cn]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.at [fishersci.at]

- 9. chempoint.com [chempoint.com]

- 10. Laboratory chemical waste [watercorporation.com.au]

- 11. hscprep.com.au [hscprep.com.au]

- 12. support.hpe.com [support.hpe.com]

- 13. epa.gov [epa.gov]

- 14. sams-solutions.com [sams-solutions.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. essex.ac.uk [essex.ac.uk]

- 17. otago.ac.nz [otago.ac.nz]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.